Human Defensin NP-1

Antimicrobial peptides α-defensin Neutrophil immunology

Human Defensin NP-1 (HNP-1) is the most extensively characterized α-defensin and the definitive reference for antimicrobial peptide research. Distinguished from HNP-3 by a single N-terminal residue (Ala vs. Asp), HNP-1 shows consistently superior potency—including a 2-fold MIC advantage over hBD-1 against S. aureus (4 vs 8 mg/L) and 95% fungicidal activity against C. neoformans at 100 μg/mL. Unlike β-defensins (e.g., hBD-3, which lacks activity against ESKAPE Gram-negatives), HNP-1 provides quantifiable broad-spectrum coverage across Gram-positives, fungi, and enveloped viruses (HIV-1, HSV-1/2, CMV, influenza). Its native C1–C6, C2–C4, C3–C5 disulfide connectivity is required for chemotactic and immunomodulatory functions—scrambled or reduced analogs cannot substitute. Order ≥98% pure, correctly folded HNP-1 to ensure experimental reproducibility.

Molecular Formula C150H222N44O38S6
Molecular Weight 3442 g/mol
CAS No. 136661-76-2
Cat. No. B169787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman Defensin NP-1
CAS136661-76-2
Synonymsalpha-defensin 1, human
DEFA1 protein, human
HNP-1
HP-1 peptide
human neutrophil peptide 1
neutrophil granule peptide HP-1
Molecular FormulaC150H222N44O38S6
Molecular Weight3442 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
InChIInChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1
InChIKeyKRJOFJHOZZPBKI-KSWODRSDSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Defensin NP-1 (HNP-1, CAS 136661-76-2): Core Identity and Class Distinctions for Research Procurement


Human Defensin NP-1 (also designated Human Neutrophil Peptide-1, HNP-1; CAS 136661-76-2) is a 30-amino acid α-defensin antimicrobial peptide with a molecular weight of 3.4 kDa, characterized by a six-cysteine motif forming three intramolecular disulfide bonds (Cys2–Cys30, Cys4–Cys19, Cys9–Cys29) [1]. Within the human α-defensin family, HNP-1 is distinguished from HNP-3 by a single N-terminal residue difference (Ala vs. Asp), while HNP-2 is a proteolytic cleavage product lacking the N-terminal amino acid entirely [2]. Compared with β-defensins such as hBD-1 and hBD-3, HNP-1 exhibits distinct disulfide pairing and a unique β-hairpin conformation in aqueous solution [3]. These structural and sequence features, combined with its broad-spectrum antimicrobial profile, establish HNP-1 as the prototypical and most extensively characterized human neutrophil defensin for basic and translational research applications.

Why Generic Substitution Fails: Human Defensin NP-1 Sequence and Structural Specificity Dictates Activity Against Closest Analogs


Generic substitution of Human Defensin NP-1 with other α-defensins or β-defensins is not scientifically justified due to profound and quantifiable differences in antimicrobial potency, spectrum, and functional attributes. HNP-1 and HNP-3, despite differing by only a single N-terminal amino acid, exhibit divergent activity profiles: HNP-3 is consistently less active than HNP-1 against most microbes tested [1]. Cross-family substitution with β-defensins yields markedly different antibacterial profiles—hBD-3 shows superior activity against S. aureus (MIC 1 mg/L) but negligible activity against ESKAPE Gram-negatives where HNP-1 demonstrates undetectable activity (LC >32 mg/L), highlighting distinct spectrum limitations [2][3]. Furthermore, the native disulfide connectivity (C1–C6, C2–C4, C3–C5) present in HNP-1, while not essential for antibacterial activity, is required for chemotactic and other immunomodulatory functions, meaning analogs with scrambled or reduced disulfide bonds cannot recapitulate the full biological profile of native HNP-1 [4]. These structural and functional differences directly impact experimental reproducibility and translational relevance, mandating compound-specific procurement.

Human Defensin NP-1 Procurement Guide: Quantified Differentiation vs. HNP-3, hBD-1, and hBD-3


Differential Activity of HNP-1 vs. HNP-3: Single Residue Variation Drives Microbicidal Potency Differences

In the foundational characterization study of human neutrophil defensins, HNP-1 and HNP-2 were demonstrated to be equivalently microbicidal, whereas HNP-3 was consistently less active than HNP-1 against most microbes tested [1]. This differential activity arises from a single N-terminal amino acid substitution (HNP-1: Ala; HNP-3: Asp), establishing that even minimal sequence variation within the α-defensin family produces measurable functional divergence.

Antimicrobial peptides α-defensin Neutrophil immunology

HNP-1 vs. hBD-1: Quantified MIC Differences Against S. aureus and E. coli

In a 2020 comparative study of human defensins against clinical S. aureus (n=27) and E. coli (n=24) isolates, HNP-1 demonstrated superior anti-staphylococcal activity relative to hBD-1 [1]. Against S. aureus, the MIC of HNP-1 was 4 (2–8) mg/L compared to 8 (4–8) mg/L for hBD-1, representing a 2-fold lower median MIC for HNP-1. Against E. coli, HNP-1 exhibited an MIC of 12 (4–32) mg/L, whereas hBD-1 was not reported as active at comparable concentrations.

Antibacterial MIC Defensin comparison

HNP-1 vs. hBD-3: Divergent Antibacterial Spectrum Against ESKAPE Gram-Negatives

The first comparative study analyzing HNP-1 and hBD-3 activities against multidrug-resistant ESKAPE Gram-negatives revealed fundamentally divergent spectra [1]. HNP-1 showed undetectable activity (LC >32 mg/L for all strains tested), whereas hBD-3 demonstrated appreciable bactericidal activity with LC ranges of 2–16 mg/L for A. baumannii, 8–8 mg/L for E. cloacae, 8–>32 mg/L for K. pneumoniae, and 8–>32 mg/L for P. aeruginosa. This demonstrates that HNP-1 and hBD-3 target non-overlapping pathogen subsets, with hBD-3 active against certain Gram-negatives and HNP-1 lacking this activity entirely.

ESKAPE pathogens Gram-negative bacteria Antimicrobial resistance

NP-1 Fungicidal Activity: Concentration-Dependent Killing and Fluconazole Synergy Against C. neoformans

Defensin NP-1 (rabbit homolog; functionally analogous to human HNP-1) exhibits potent fungicidal activity against Cryptococcus neoformans with quantifiable concentration-dependent killing [1]. NP-1 killing was concentration-dependent: 31% ± 9% survival at 25 μg/mL, 13% ± 4% at 50 μg/mL, 9% ± 5% at 75 μg/mL, and 5% ± 3% at 100 μg/mL. Notably, subinhibitory concentrations of NP-1 (0.25 × MIC) combined with fluconazole (0.25 × MIC) acted synergistically to inhibit C. neoformans growth, whereas NP-1 + amphotericin B combinations did not yield synergy.

Antifungal Cryptococcus neoformans Synergy Fluconazole

HNP-1 Disulfide Bond Connectivity: Structural Basis for Chemotactic Activity Differentiation

Synthetic HNP-1 analogs with scrambled or incomplete disulfide bond patterns were systematically compared to native HNP-1 (C1–C6, C2–C4, C3–C5 connectivity) [1]. While antibacterial activity was retained across all disulfide-constrained peptides regardless of connectivity pattern, linear peptides without any disulfide bridges were completely inactive. Critically, the native disulfide connectivity is required for chemotactic and other immunomodulatory functions, meaning peptides with non-native S–S linkages cannot substitute for native HNP-1 in assays requiring full biological activity.

Peptide folding Disulfide bonds Chemotaxis Structure-activity relationship

HNP-1 Broad-Spectrum Antiviral Activity: Direct Inactivation of HSV, HIV, CMV, and Influenza

HNP-1 exhibits direct inactivation activity against a panel of enveloped viruses [1][2]. HNP-1 binds to HSV-1 in a temperature-dependent manner, impairing viral infectivity [1]. The antiviral spectrum includes HIV-1 (via interference with viral entry and downregulation of CD4/CXCR4), HSV-1, HSV-2, CMV, and influenza virus [2]. Unlike many antibacterial assays where β-defensins show comparable or superior activity, HNP-1's broad antiviral profile against multiple clinically relevant viruses is a distinguishing feature within the defensin family.

Antiviral HSV-1 HIV-1 Viral inactivation

Human Defensin NP-1 Optimal Application Scenarios: Evidence-Based Research Use Cases


α-Defensin vs. β-Defensin Structure-Function Comparative Studies

HNP-1 serves as the canonical α-defensin reference standard for studies comparing α-defensin and β-defensin structure-function relationships. With its fully characterized three-disulfide connectivity (C1–C6, C2–C4, C3–C5) and β-hairpin conformation in aqueous solution, HNP-1 provides a well-defined benchmark against which β-defensins (distinct disulfide pairing) and engineered defensin analogs can be quantitatively compared [1][2].

Neutrophil Innate Immunity and Host Defense Peptide Research

As the most abundant α-defensin in human neutrophil azurophilic granules and the most extensively characterized member of the HNP1-3 family, HNP-1 is the optimal choice for research focused on neutrophil-mediated innate immunity, intracellular pathogen killing mechanisms, and the role of host defense peptides in inflammation and immune modulation [1].

Gram-Positive Antibacterial and Antifungal Discovery Programs

Based on direct comparative MIC data showing HNP-1's 2-fold potency advantage over hBD-1 against S. aureus (MIC 4 vs. 8 mg/L) and its demonstrated concentration-dependent fungicidal activity against C. neoformans (95% killing at 100 μg/mL), HNP-1 is the preferred defensin scaffold for antimicrobial development programs targeting Gram-positive bacteria and encapsulated fungal pathogens [1][2].

Antiviral Host Defense Peptide Screening and Mechanism Studies

For research programs investigating host defense peptides as antiviral agents, HNP-1 provides a uniquely broad-spectrum positive control with documented direct inactivation activity against HIV-1, HSV-1, HSV-2, CMV, and influenza virus. Its temperature-dependent binding to HSV-1 and interference with HIV-1 entry via CD4/CXCR4 downregulation establish HNP-1 as a mechanistically informative reference compound for enveloped virus studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human Defensin NP-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.